N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide
Description
N-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide is a heterocyclic compound featuring a 1,2,3,4-tetrazole ring substituted with a 3,4-dimethylphenyl group and a naphthalene-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, such as cyclization or coupling strategies, similar to related tetrazole-carboxamide derivatives .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-7-10-19(11-15(14)2)26-20(23-24-25-26)13-22-21(27)18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNNTVIYNWNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2070-0077, also known as Inavolisib, is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
F2070-0077 is a highly selective inhibitor and degrader of mutant PI3K alpha. It inhibits the PI3K pathway through HER2-dependent degradation. This unique mechanism of action drives more potent and sustained inhibition of PI3K and the pathway than other PI3K inhibitors, especially in tumor cells harboring a p110α mutation.
Biochemical Pathways
The PI3K-mediated signaling pathway plays an important role in the development of tumors as dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy. By inhibiting the PI3K pathway, F2070-0077 can potentially suppress tumor growth and enhance the efficacy of other antineoplastic agents.
Pharmacokinetics
The pharmacokinetics of F2070-0077 is currently being evaluated in clinical trials. These trials aim to investigate the safety, tolerability, and pharmacokinetics of F2070-0077 when administered orally as a single agent in patients with solid tumors and in combination with endocrine and targeted therapies in patients with breast cancer.
Result of Action
The inhibition of the PI3K pathway by F2070-0077 can lead to a decrease in tumor growth and potentially improve outcomes. In a phase III INAVO120 study, the combination of F2070-0077 with palbociclib and fulvestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer.
Action Environment
The action, efficacy, and stability of F2070-0077 can be influenced by various environmental factors. These factors can include the presence of other medications, the patient’s overall health status, and the specific characteristics of the tumor. The ongoing clinical trials aim to evaluate the efficacy and safety of F2070-0077 in different environments and conditions.
Comparison with Similar Compounds
Tetrazole Derivatives with Aromatic Substituents
- Compound 2w (): A pyrazole-carboxamide derivative with a 5-(dimethylamino)naphthalene-1-sulfonamide group. Unlike the target compound, it incorporates a sulfonamide instead of a carboxamide, which may alter solubility and hydrogen-bonding capacity. The presence of a pyrazole ring vs. tetrazole could influence binding affinity in biological targets .
- Compound 9o (): Synthesized via Ugi-Azide four-component reaction, this derivative contains a tetrazole linked to a thiophene and benzodioxin group. The Ugi-Azide method contrasts with traditional stepwise syntheses (e.g., NaH-mediated alkylation in ), offering higher atom economy (76% yield) and structural diversity .
Carboxamide and Sulfonamide Variants
- 898653-13-9 (): A phenyl-tetrazole sulfonylmethyl derivative.
- 1032149-90-8 (): Features a tetrahydroisoquinoline scaffold with a naphthalene sulfonyl group. The isoquinoline core may enhance rigidity and selectivity for enzyme active sites compared to the flexible tetrazole-naphthalene system of the target compound .
Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
